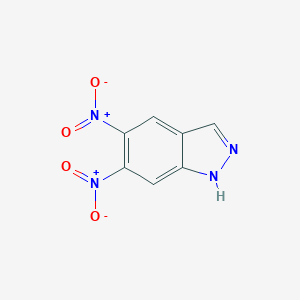

5,6-Dinitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dinitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKLPRHOQGGDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208284 | |

| Record name | 5,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59601-91-1 | |

| Record name | 5,6-Dinitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59601-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dinitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059601911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dinitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Dinitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SQR4L6L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,6 Dinitro 1h Indazole and Its Derivatives

Precursor Synthesis and Derivatization Strategies for Indazole Ring Systems

The construction of the indazole ring system relies on the availability of appropriately substituted aromatic precursors. A common strategy involves the use of ortho-substituted anilines, benzaldehydes, or acetophenones, which possess functional groups amenable to cyclization. Derivatization strategies often focus on introducing substituents onto the benzene (B151609) ring of the precursor, which will ultimately be incorporated into the final indazole product.

Cyclization Reactions for Indazole Scaffold Formation

The formation of the pyrazole (B372694) ring fused to the benzene ring is the key step in indazole synthesis. This is typically achieved through various intramolecular cyclization reactions.

A prevalent method for indazole synthesis involves the cyclization of hydrazones derived from ortho-substituted carbonyl compounds. For instance, arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can undergo palladium-catalyzed cyclization to form 1-aryl-1H-indazoles. acs.org The purity of the starting hydrazone is a critical factor, as impurities can inhibit the cyclization process. acs.org Polyphosphoric acid (PPA) has also been employed to facilitate the intramolecular cyclization of hydrazones of substituted acetophenones and benzophenones. researchgate.net

Another approach involves the intramolecular cyclization of picrylhydrazone to yield an indazole derivative, which has been studied for the preparation of insensitive energetic materials. rsc.org Furthermore, the Fischer indole synthesis, when applied to certain substrates, has been observed to unexpectedly yield novel indazole compounds through an unusual cyclization of hydrazones. umn.edu

Transition metals play a crucial role in catalyzing the formation of the indazole ring, often enabling milder reaction conditions and broader substrate scope. Various metals, including palladium, copper, rhodium, and cobalt, have been utilized in these cyclization reactions. nih.govresearchgate.net

Palladium catalysts are widely used for the synthesis of indazoles. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is an effective method for forming C-C bonds in the synthesis of indazole derivatives. nih.gov This methodology typically involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. nih.gov

Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes can be achieved with good to high yields using Pd(dba)2 and chelating phosphines like rac-BINAP, DPEphos, and dppf, in the presence of a base such as Cs2CO3 or K3PO4. acs.org Additionally, a one-pot synthesis of (E)-3-alkenyl 2H-indazoles has been developed through a Pd/Cu co-catalyzed cross-coupling/cyclization of 2-iodoazoarenes with terminal allylenes. acs.org

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd(dba)2 / rac-BINAP, DPEphos, or dppf | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | Good to High | acs.org |

| PdCl2(dppf)·(DCM) | Bromo-indazole carboxamide, Boronic acid | Indazole derivatives | Not specified | nih.gov |

| Pd/Cu cocatalyst | 2-Iodoazoarenes, Terminal allylenes | (E)-3-Alkenyl 2H-indazoles | Not specified | acs.org |

Copper catalysts offer an efficient and often more economical alternative to palladium for indazole synthesis. Copper(I) iodide has been used to catalyze the intramolecular C-N bond formation in 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides to produce 1-substituted indazol-3-ones. rsc.org

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a versatile method for synthesizing 2H-indazoles. organic-chemistry.org Copper(I) oxide nanoparticles (Cu2O-NP) have also been used as a catalyst for this transformation under ligand-free conditions in a green solvent. organic-chemistry.org Furthermore, a copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.govthieme-connect.com

| Catalyst | Substrates | Product | Yield | Reference |

| Cuprous (I) iodide / L-proline | 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides | 1-substituted indazol-3-ones | Moderate to Excellent | rsc.org |

| Copper(I) oxide nanoparticles (Cu2O-NP) | 2-chloro- and 2-bromobenzaldehydes, primary amines, sodium azide | 2H-indazole derivatives | Not specified | organic-chemistry.org |

| Cu(MeCN)4PF6 | 2-alkynylazobenzenes | 3-alkenyl-2H-indazoles | Moderate | nih.gov |

While transition metal catalysis is prevalent, metal-free approaches to indazole synthesis have also been developed. One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of various functional groups. organic-chemistry.org Another metal-free strategy involves the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. rsc.org Additionally, a base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions has been reported. nih.gov

Transition Metal-Catalyzed Cyclizations

Regioselective Nitration and Dinitration Procedures

The introduction of nitro groups onto the indazole ring is a key process for creating energetic materials and pharmaceutical intermediates. The position of these groups is critical and is dictated by the synthetic route.

The direct nitration of an existing indazole or mono-nitroindazole precursor is a primary method for the synthesis of dinitroindazoles. This approach often involves potent nitrating agents under carefully controlled temperatures. A common strategy involves the nitration of 5-nitro-1H-indazole using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). This reaction can lead to the formation of both 5,6-dinitro-1H-indazole and 5,7-dinitro-1H-indazole. clockss.org The separation of these isomers is a critical purification step, which can be achieved by precipitating one isomer from the reaction mixture by pouring it over ice, followed by extraction of the remaining isomer from the filtrate. clockss.org

A similar approach has been documented for the synthesis of the related 5,6-dinitro-1H-benzotriazole from 5-nitro-1H-benzotriazole, highlighting the utility of this method for analogous heterocyclic systems. clockss.org The reaction conditions for such nitrations typically involve elevated temperatures (e.g., 115 °C) for extended periods (e.g., 12 hours) to drive the reaction to completion. clockss.org

Table 1: Direct Nitration of 5-Nitro-1H-Benzotriazole

| Precursor | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| 5-nitro-1H-benzotriazole | H2SO4/HNO3 | 115 °C, 12 h | 5,6-dinitro-1H-benzotriazole | 67% |

This table illustrates a representative direct nitration on a similar heterocyclic core, as specific yield data for this compound via this direct route is not detailed in the provided sources.

An alternative to direct nitration is the construction of the indazole ring from an aromatic precursor that already contains the desired nitro groups. This method offers the advantage of unambiguous regiochemistry. A general and efficient route involves the cyclization of arylhydrazones derived from appropriately substituted aromatic ketones or aldehydes. mdpi.comnih.govresearchgate.net

For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been successfully achieved starting from 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde. nih.govresearchgate.net The process involves two main steps:

Formation of an arylhydrazone by reacting the pre-nitrated aromatic carbonyl compound with a hydrazine (B178648). nih.gov

An intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the hydrazone nitrogen displaces the fluorine atom, leading to ring closure. mdpi.comnih.gov

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including the indazole core. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.orgacs.org

A common approach to indazole synthesis via this method involves the reaction of an aryne (the dipolarophile) with a diazo compound or a nitrile imine (the 1,3-dipole). acs.orgacs.orgorganic-chemistry.org For example, 1-substituted-1H-indazoles can be prepared rapidly and in good yields through the reaction of in situ generated nitrile imines with benzyne. acs.orgacs.org Similarly, the reaction between sydnones and arynes provides a rapid and efficient route to 2H-indazoles with high yields and no contamination from 1H-isomers. nih.gov

The general mechanism proceeds via a concerted [3+2] cycloaddition to form a bicyclic intermediate, which may then undergo a spontaneous retro-[4+2] reaction (e.g., extrusion of CO2 in the case of sydnones) to yield the aromatic indazole ring. nih.gov The application of this method to produce this compound would necessitate the use of a appropriately substituted aryne, such as one generated from a 4,5-dinitro-2-halophenyl precursor.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Indazole Synthesis

| 1,3-Dipole | Dipolarophile | Product Type | Key Features |

|---|---|---|---|

| Nitrile Imine | Benzyne | 1-Substituted-1H-indazole | Fast reaction (5 min), good yields acs.orgacs.org |

| Diazo Compound | Aryne | 1H-Indazole | Established route organic-chemistry.org |

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. jchr.org This technology has been successfully applied to the synthesis of various indazole derivatives. jchr.orgjchr.orgresearchgate.net Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times from hours to minutes. jchr.orgmdpi.com

For example, the synthesis of indazole derivatives from ortho-nitro benzaldehyde and hydrazine hydrate has been performed using microwave irradiation in distilled water, offering a fast, efficient, and greener alternative to traditional methods. jchr.orgjchr.org The reductive cyclization of 2-nitrobenzaldehydes with anilines to yield 2-phenyl-2H-indazoles has also been achieved in a one-pot reaction under microwave irradiation. thieme-connect.de This approach provides a convenient and effective way to synthesize a variety of indazole scaffolds. jchr.org

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. benthamdirect.com For indazole synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources. ingentaconnect.com

Key green approaches include:

Use of Green Solvents: Reactions have been successfully carried out in greener media such as water or polyethylene glycol (PEG), reducing the reliance on volatile organic compounds. organic-chemistry.org

Catalyst-Based Approaches: The use of acid-base and transition-metal catalysts can enhance the efficiency and selectivity of indazole synthesis, often under milder conditions. benthamdirect.com An ammonium chloride catalyzed synthesis of 1-H-indazole derivatives in ethanol via a grinding protocol represents a simple, eco-friendly method. samipubco.com

Photochemical Methods: A metal-free, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles in high yields. This method avoids the use of noble metals and harsh reagents. rsc.org

These sustainable methodologies offer promising alternatives for the synthesis of the indazole core, potentially applicable to the production of this compound with a reduced environmental footprint. samipubco.comrsc.org

Synthesis of Substituted this compound Derivatives

Once the this compound core is obtained, it can be further functionalized to create a variety of derivatives. A notable example is the synthesis of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. nih.gov

This derivative is prepared through the reaction of this compound with p-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine. nih.gov The reaction proceeds via the sulfonylation of the N1 position of the indazole ring.

Table 3: Synthesis of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole

| Reactant 1 | Reactant 2 | Solvent/Base | Time | Yield |

|---|

The resulting sulfonamide derivative is a crystalline solid, and its structure has been confirmed by crystallographic analysis. nih.gov This type of substitution allows for the modification of the physicochemical properties of the parent compound.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl substituents onto the indazole ring is a critical step in modifying its properties. Direct N-alkylation of the 1H-indazole scaffold typically results in a mixture of N1 and N2 substituted products, with the ratio being highly dependent on reaction conditions. nih.gov For many indazole syntheses, achieving regioselectivity is a primary challenge. researchgate.net

Alkylation: The regiochemical outcome of N-alkylation is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. A common strategy to favor N1 alkylation is the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF). nih.gov This combination is known to selectively produce the N1-alkylated product in high yields for various substituted indazoles. The strong electron-withdrawing nature of the two nitro groups in this compound deprotonates the N1 position, making it a potent nucleophile for reaction with alkyl halides or tosylates.

Arylation: The synthesis of N-aryl indazoles can be achieved through several routes. One established method involves the intramolecular cyclization of o-haloaryl hydrazones, often catalyzed by copper or palladium. mdpi.comnih.gov For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been successfully demonstrated through the preparation of arylhydrazones from 2-fluoro-5-nitrobenzaldehyde, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. mdpi.comresearchgate.netnih.gov This methodology is applicable to the 5,6-dinitro analogue, where an appropriately substituted dinitrophenyl precursor would undergo cyclization upon reaction with an arylhydrazine. Another modern approach involves the palladium-catalyzed denitrative N-arylation, which uses nitroarenes as coupling partners for N-H heterocycles. rsc.org

Functionalization at the N1 Position

Selective functionalization at the N1 position is crucial for developing specific derivatives. This can be achieved through various reactions, including sulfonylation and the addition of hydroxymethyl groups.

Sulfonylation: A direct and effective method for functionalizing the N1 position of this compound involves reaction with a sulfonyl chloride. For example, 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole has been synthesized by treating this compound with p-toluenesulfonyl chloride in pyridine. nih.gov The reaction proceeds with a 56% yield, demonstrating a viable route for introducing sulfonyl groups that can act as protecting groups or as moieties for further modification. nih.gov

Hydroxymethylation: The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a well-established method for introducing a hydroxymethyl group, predominantly at the N1 position. Studies on various nitro-1H-indazoles, including 5-nitro and 6-nitro derivatives, have shown that they react with formaldehyde in aqueous hydrochloric acid to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.gov This reaction provides an intermediate that can be used for further synthetic transformations. However, these hemiaminal adducts can be unstable and may revert to the starting materials in solution or upon heating. acs.org

Synthesis of Aminated Dinitroindazole Derivatives

The nitro groups of this compound serve as versatile handles for the synthesis of aminated derivatives, which are valuable precursors for a wide range of further functionalized compounds. The simultaneous reduction of both nitro groups leads to the formation of 5,6-diamino-1H-indazole.

Standard catalytic hydrogenation methods are effective for this transformation. However, chemical reduction methods are also widely employed and offer excellent yields. Common and effective reagents for the reduction of aromatic nitro groups include tin(II) chloride (SnCl2) in the presence of hydrochloric acid and elemental iron powder in acidic media. researchgate.netnih.gov

For the conversion of this compound, the substrate would be treated with an excess of the reducing agent, such as SnCl2·2H2O in a solvent like ethyl acetate with concentrated HCl, and heated to drive the reaction to completion. researchgate.net This process efficiently converts both nitro moieties into primary amino groups, yielding 5,6-diamino-1H-indazole. These diamino derivatives are key intermediates for the synthesis of more complex heterocyclic systems.

Synthetic Challenges and Future Directions in this compound Production

The synthesis of this compound and its derivatives is not without significant challenges, primarily related to reaction control, yield, and safety. A general issue in the synthesis of many indazole derivatives is achieving high yields. nih.gov

Synthetic Challenges:

Regioselectivity: As with many heterocyclic systems, controlling the position of substitution is a major hurdle. The N-alkylation and N-arylation of the indazole ring often produce mixtures of N1 and N2 isomers, which can be difficult to separate. researchgate.net While conditions have been developed to favor one isomer over the other, achieving complete selectivity remains a challenge, especially with a heavily substituted, electron-deficient core like this compound.

Purification: The high polarity of dinitro compounds can make them difficult to purify. They often exhibit poor solubility in common organic solvents, necessitating the use of highly polar eluents in chromatography, which can lead to poor separation and product loss.

Safety and Scalability: Dinitroaromatic compounds are often energetic materials with potential explosive hazards. This poses a significant safety risk, particularly during synthesis, purification (especially when heating to remove solvents), and on a larger scale.

Future Directions: Future research in this area is likely to focus on overcoming these challenges through the development of more efficient, selective, and safer synthetic methods.

Milder Nitration Procedures: The development of milder and more regioselective nitration methods would be a significant advancement. This could involve the use of novel nitrating agents or catalyst systems that operate under less hazardous conditions.

Advanced Catalytic Methods: The application of modern catalytic C-H activation and functionalization strategies could provide alternative routes to construct the dinitroindazole skeleton. Building the molecule with the desired substituents in place would avoid the harsh, late-stage nitration steps.

Flow Chemistry: The use of continuous flow reactors for nitration and other potentially hazardous reactions offers a promising path to improving safety. Flow chemistry allows for better control of reaction temperature and time, minimizes the volume of hazardous material at any given moment, and can lead to higher yields and purity, facilitating safer scale-up.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. It allows for the unambiguous identification of isomers and tautomers, which is particularly crucial for substituted indazoles.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the chemical structure of 5,6-Dinitro-1H-indazole. The chemical shifts of the nuclei are highly sensitive to the electronic effects of the substituents. The presence and position of the electron-withdrawing nitro groups significantly influence the shifts of the aromatic protons and carbons in the indazole ring. nih.gov

In the structural analysis of N-substituted indazoles, ¹³C NMR spectroscopy is particularly decisive for distinguishing between N1 and N2 isomers. thieme-connect.de The chemical shift of the C3 carbon serves as a reliable diagnostic marker. For 1H-indazole derivatives, the C3 signal typically appears in the range of δ 132–135 ppm, while in 2H-isomers, this signal is shifted upfield to approximately δ 123–124 ppm. nih.govthieme-connect.de Theoretical calculations, often using methods like Gauge-Invariant Atomic Orbitals (GIAO) at the B3LYP/6-311++G(d,p) level, are frequently employed to predict and corroborate experimental NMR data. nih.govacs.org

While specific spectral data for the parent this compound is not extensively published, the table below presents ¹H and ¹³C NMR data for closely related mono-nitro-1H-indazole derivatives, illustrating typical chemical shifts observed in a DMSO-d₆ solvent.

Table 1: Representative NMR Chemical Shifts for Nitro-Indazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-(2-Bromoethyl)-5-nitro-1H-indazole nih.gov | H-3 | 8.48 (s) |

| H-4 | 8.84 (d, J=2.2 Hz) | |

| H-6 | 8.25 (dd, J=9.3, 2.2 Hz) | |

| H-7 | 7.97 (d, J=9.3 Hz) | |

| C-3 | 136.9 | |

| C-3a | 122.6 | |

| C-4 | 119.1 | |

| C-5 | 141.8 | |

| C-6 | 121.1 | |

| C-7 | 110.9 | |

| C-7a | 141.9 | |

| 1-(2-Bromoethyl)-6-nitro-1H-indazole nih.gov | H-3 | 8.19 (d, J=1.0 Hz) |

| H-4 | 7.86 (dd, J=8.9, 1.1 Hz) | |

| H-5 | 8.05 (dd, J=8.9, 1.1 Hz) | |

| H-7 | 8.46 (t, J=1.0 Hz) | |

| C-3 | 134.6 | |

| C-3a | 127.0 | |

| C-4 | 122.1 | |

| C-5 | 115.8 | |

| C-6 | 139.0 | |

| C-7 | 105.9 |

Data recorded in DMSO-d₆ or CDCl₃ as specified in the source. nih.gov

For complex molecules like polysubstituted indazoles, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, establishing the connectivity of adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms (¹JCH), allowing for the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is invaluable for confirming the substitution pattern by connecting protons to non-protonated carbons and across heteroatoms.

These techniques are essential for the definitive assignment of all proton and carbon signals in the this compound system and its derivatives.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in its crystalline form. This is particularly important for compounds like indazoles that can exist as different tautomers (1H vs. 2H) or polymorphs (different crystal packing arrangements). researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can distinguish between tautomers in the solid state, which may differ from the dominant form in solution. researchgate.net For instance, studies on the related compound 5,6-dinitro-1H-benzotriazole have shown that while it exists as a mixture in solution, the 1H tautomer is the exclusive form in the solid state, a finding confirmed by both ssNMR and X-ray diffraction. researchgate.net Solid-state NMR is thus a critical tool for characterizing the solid form of this compound, identifying its tautomeric state, and detecting any polymorphic variations.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the absolute molecular structure and solid-state packing of a compound. It provides precise coordinates of each atom, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular forces. In nitro-indazole derivatives, hydrogen bonding and π-stacking are the dominant interactions.

Hydrogen Bonding: In N-unsubstituted indazoles, classical N-H···N hydrogen bonds often lead to the formation of dimers or one-dimensional chains. nih.gov In substituted derivatives, weaker C-H···O and C-H···N interactions involving the nitro groups and the heterocyclic ring are common. For example, in the crystal structure of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole), molecules are linked into chains by C-H···N and C-H···O hydrogen bonds. nih.gov Similarly, molecules of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole are linked by C—H⋯O interactions. nih.gov

π-Stacking: The planar aromatic systems of indazole rings facilitate π-π stacking interactions, which play a crucial role in stabilizing the crystal structure. These interactions typically occur at inter-centroid distances of 3.4 to 3.8 Å. nih.gov In the crystal structure of a 5-nitro-1H-indazole derivative, oblique stacks are formed through π–π stacking between the indazole unit and adjacent phenyl rings. researchgate.net

The crystallographic data for a derivative, 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, provides insight into the crystal system and unit cell dimensions that can be expected for such compounds.

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole nih.gov |

|---|---|

| Chemical Formula | C₁₄H₁₀N₄O₆S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4125 (3) |

| b (Å) | 8.5371 (3) |

| c (Å) | 13.0825 (5) |

| α (°) | 90.401 (2) |

| β (°) | 95.707 (2) |

| γ (°) | 111.302 (2) |

| Volume (ų) | 766.66 (5) |

X-ray crystallography also reveals the molecule's conformation in the solid state. A key feature is the orientation of the nitro groups relative to the plane of the indazole ring system. These groups are often twisted out of the plane due to steric hindrance and crystal packing forces.

In the structure of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the dihedral angles between the indazole ring system and the nitro groups at positions 5 and 6 are 57.0° and 31.9°, respectively. nih.govresearchgate.net This indicates a significant deviation from planarity. In contrast, the nitro groups in 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) are less twisted, with dihedral angles of 7.2° and 8.5° relative to their respective indazole planes. nih.gov This variation highlights that the conformation is sensitive to the specific substitution pattern and the intermolecular interactions present in the crystal.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole |

| 5-nitro-1H-indazole |

| 6-nitro-1H-indazole |

| (1H-indazol-1-yl)methanol |

| 1-(2-Bromoethyl)-5-nitro-1H-indazole |

| 1-(2-Bromoethyl)-6-nitro-1H-indazole |

| 5,6-dinitro-1H-benzotriazole |

| 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₄N₄O₄, corresponding to a molecular weight of approximately 208.13 g/mol . sielc.com In mass spectrometric analysis, this is observed as the molecular ion peak (M⁺).

The fragmentation pattern of the indazole core under electron impact has been studied. Generally, the molecular ion undergoes isomerization to a ring-opened form, which then fragments. thieme-connect.de A common fragmentation pathway for the 1H-indazole ring involves the loss of a hydrogen cyanide (HCN) molecule. thieme-connect.de For this compound, the fragmentation would be further influenced by the two nitro groups, which are known to direct fragmentation pathways, often involving the loss of NO₂ or O atoms.

The precise fragmentation pattern provides a fingerprint that confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can be employed for the exact mass measurement, confirming the elemental composition of the parent molecule and its fragments.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₇H₄N₄O₄ |

| Molecular Weight | 208.13 g/mol |

| Expected Molecular Ion (M⁺) | m/z 208 |

| Common Fragmentation Core | 1H-Indazole |

| Primary Neutral Loss | Hydrogen Cyanide (HCN) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

The structure of this compound contains several key functional groups: an N-H bond in the pyrazole (B372694) ring, aromatic C-H bonds, C=C bonds within the fused rings, and two nitro (NO₂) groups attached to the benzene (B151609) ring. The presence of nitro group vibrations is a particularly strong indicator in the spectrum. escholarship.org Studies on similar nitro-substituted indazoles and related heterocyclic compounds confirm the spectral regions for these functional groups. escholarship.orgacs.org

The key vibrational modes expected in the IR spectrum are:

N-H Stretching: A broad absorption band typically found in the region of 3200-3500 cm⁻¹.

Aromatic C-H Stretching: Absorption peaks appearing just above 3000 cm⁻¹.

Nitro Group (NO₂) Asymmetric & Symmetric Stretching: Strong absorption bands are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). These are highly characteristic of the dinitro substitution.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations typically observed in the 1250-1335 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations appear as strong bands in the 675-900 cm⁻¹ region, which can provide information about the substitution pattern on the benzene ring.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3500 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Nitro (NO₂) Asymmetric | 1500 - 1560 | Stretching |

| Nitro (NO₂) Symmetric | 1335 - 1385 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-N | 1250 - 1335 | Stretching |

| Aromatic C-H | 675 - 900 | Out-of-Plane Bend |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT has emerged as a powerful tool for elucidating the electronic structure and energetic properties of nitro-substituted indazoles. researchgate.netresearchgate.net Calculations using hybrid functionals like B3LYP, combined with appropriate basis sets, have been instrumental in predicting various molecular characteristics. science.goviucr.org

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. rsc.org For 5,6-Dinitro-1H-indazole, DFT calculations, often using the B3LYP method, have been employed to determine its optimized structure. iucr.orgresearchgate.net Subsequent vibrational frequency analysis is crucial to confirm that the optimized geometry corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. rsc.orgfaccts.de This analysis also provides theoretical vibrational spectra that can be compared with experimental infrared and Raman data. science.gov

The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, has been successfully used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of various azole compounds, including nitroindazoles. researchgate.netacs.orgacs.org This method calculates the absolute shieldings of nuclei, which can then be converted to chemical shifts for comparison with experimental data. acs.orgresearchgate.net The B3LYP functional, often paired with the 6-311++G(d,p) basis set, has proven effective in these calculations. acs.org Such theoretical predictions are invaluable for confirming the assignment of complex NMR spectra and for identifying the structures of unstable or minor isomers in a mixture. acs.orgacs.org The accuracy of these predictions can be further enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com

| Computational Method | Basis Set | Application | Key Findings |

|---|---|---|---|

| GIAO/B3LYP | 6-311++G(d,p) | Prediction of 1H, 13C, and 15N NMR chemical shifts | Provides a sound basis for experimental observations and aids in structural assignment. acs.org |

| GIAO/B3PW91 | 6-311++G(d,p) | Calculation of 1H-NMR chemical shifts in various solvents | Demonstrates good correlation with experimental values, especially when solvent effects are included. unn.edu.ng |

DFT calculations provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The analysis of molecular orbitals and electron density distribution helps in understanding the reactivity of the molecule. For instance, the location of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Natural Population Analysis (NPA) is often used to determine the charge distribution on individual atoms, offering further insights into the molecule's electronic properties and reactivity. researchgate.netmdpi.com In nitroindazoles, the nitro groups, being strong electron-withdrawing groups, significantly influence the electron density distribution across the indazole ring system. researchgate.net

Tautomerism and Isomerism of Dinitroindazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. thieme-connect.deresearchgate.net The relative stability of these tautomers is a key aspect of their chemistry and has been extensively studied using computational methods. researchgate.netepdf.pub

For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netresearchgate.net Theoretical calculations have quantified this energy difference, with values around 3.6 kcal/mol (MP2) and 5.3 kcal/mol (B3LYP) in the gas phase in favor of the 1H-form. researchgate.net This preference is attributed to the greater aromaticity of the 1H-tautomer. researchgate.net However, the presence and position of substituents, such as nitro groups, can influence the tautomeric equilibrium. researchgate.net While for many substituted indazoles the 1H-tautomer remains the more stable form, computational studies have identified some derivatives where the 2H-tautomer is predicted to be more stable. researchgate.net In the case of dinitroindazoles, the specific substitution pattern plays a crucial role in determining the relative stabilities of the 1H and 2H tautomers. researchgate.netunn.edu.ngresearchgate.net

| Indazole Derivative | Computational Method | More Stable Tautomer (Gas Phase) | Energy Difference (kcal/mol) |

|---|---|---|---|

| Indazole (unsubstituted) | MP2 | 1H | 3.6 researchgate.net |

| Indazole (unsubstituted) | B3LYP | 1H | 5.3 researchgate.net |

| 1-Methylindazole vs. 2-Methylindazole | Not Specified | 1-Methylindazole | 3.2 researchgate.net |

The surrounding solvent environment can significantly impact the relative stability of tautomers. mdpi.comacademie-sciences.fr Polar solvents tend to stabilize the more polar tautomer. academie-sciences.fr Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting tautomeric equilibria in solution. researchgate.netmdpi.com Studies on related heterocyclic systems have shown that the tautomeric preference can even be reversed by changing the solvent. researchgate.net For dinitroindazoles, the interplay between the electronic effects of the nitro groups and the solvation energies of the different tautomers determines the equilibrium composition in a given solvent. mdpi.com The ability of a solvent to participate in hydrogen bonding can also dramatically influence the tautomerization process. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the complex mechanisms of chemical reactions involving indazole derivatives. Theoretical calculations, particularly using Density Functional Theory (DFT), can map out the energetic landscapes of reactions, identify intermediates, and determine the most probable pathways. nih.govbeilstein-journals.org

A key area of study for N-unsubstituted indazoles is their reaction with various electrophiles, where the outcome can be influenced by the electronic effects of substituents on the indazole ring. nih.govacs.org For instance, studies on the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) in acidic conditions have been performed to understand the regioselectivity of the addition. nih.govacs.org Theoretical calculations at the B3LYP/6-311++G(d,p) level have been crucial in providing a solid foundation for the experimental results observed. nih.govacs.org These studies help clarify why certain isomers are formed preferentially over others. nih.govacs.org

In a similar vein, the alkylation of substituted indazoles often yields a mixture of N1 and N2-alkylated products. beilstein-journals.org Computational analysis helps to understand the factors governing this regioselectivity. By modeling the reaction under different conditions (e.g., different bases and solvents), researchers can predict which nitrogen atom is more likely to be alkylated, providing valuable guidance for synthetic strategies. beilstein-journals.org

While not directly on this compound, theoretical studies on the decomposition of the structurally analogous compound 5,6-dinitro-1H-benzotriazole suggest potential decomposition pathways. researchgate.net These calculations identified two primary mechanisms: nitro-nitrite isomerization and the cleavage of the C–NO2 bond, with the former being more favorable at lower temperatures. researchgate.net

A critical component of elucidating reaction mechanisms is the analysis of transition states (TS) and the mapping of reaction pathways. nih.gov The transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

Computational studies on the reaction of nitro-indazoles with formaldehyde have detailed the entire reaction pathway, from the initial formation of a complex between the reactants to the final product, passing through a key transition state. nih.gov The energies of these stationary points (reactants, complex, transition state, and product) are calculated to determine the thermodynamics and kinetics of the reaction. nih.gov

For example, in the acid-catalyzed reaction of indazoles with formaldehyde, the mechanism involves the protonated form of formaldehyde. nih.govacs.org Theoretical calculations can model the approach of the neutral indazole to the protonated formaldehyde, the formation of the C-N bond through a transition state, and the final deprotonation to yield the product.

| Structure | Description | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| Reactants | Initial separated reactants (e.g., Indazole + Formaldehyde) | 0.0 |

| Complex | Pre-reaction complex between molecules | -10.5 |

| TS | Transition State | +85.2 |

| Adduct | Final product of the addition reaction | -25.0 |

Similarly, studies on the decomposition of related dinitro compounds have calculated the activation barriers for different pathways. researchgate.net The path with the lower activation barrier is considered the more favorable route for the reaction.

| Reaction Channel | Activation Barrier (kJ·mol⁻¹) |

|---|---|

| Nitro-nitrite Isomerization | 267 |

| C–NO₂ Bond Cleavage | 276 |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are employed to examine the stability and dynamics of a ligand, such as an indazole derivative, bound to its protein target. researchgate.net

These simulations can rigorously evaluate the stability of ligand-protein complexes. researchgate.netgrafiati.com By running simulations for tens or hundreds of nanoseconds, researchers can observe whether a ligand remains securely in the binding site or if it is unstable and dissociates. This analysis demonstrates the consistency and robustness of the binding of potent compounds within the active sites of their target proteins. researchgate.netgrafiati.com

The insights from MD simulations are invaluable for drug design. They can reveal:

Key Interactions : The specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand in the binding pocket. grafiati.com

Conformational Changes : How the protein and ligand adapt to each other upon binding.

Binding Free Energy : Advanced calculations based on MD trajectories can estimate the binding affinity, which is a crucial parameter for lead optimization.

For example, computational docking studies on indazole derivatives have identified intricate interactions with critical amino acid residues in a protein's binding site, which are then confirmed for their stability using MD simulations. grafiati.com Theoretical studies have also been used to model the interaction of nitro-indazole inhibitors with nitric oxide synthase (NOS) isoforms, analyzing different modes of complexation such as stacking interactions with the porphyrin ring of the enzyme's heme group. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

The process of developing a QSAR model involves several steps:

Data Collection : A dataset of compounds with known biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation : For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), or topological features (e.g., number of aromatic rings).

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with the observed activity.

Validation : The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds).

For indazole derivatives, in silico analysis has been used to predict biological activities. researchgate.net For example, computer programs have successfully predicted the anti-inflammatory potential of a series of synthesized indazoles. researchgate.net A typical QSAR model is represented by an equation and a set of statistical parameters that validate its robustness and predictive ability. ijpsr.com

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated R² (internal predictive ability) | > 0.5 |

| R²_pred | R² for the external test set (external predictive ability) | > 0.6 |

| MAE | Mean Absolute Error (accuracy of predictions) | Low value |

QSAR models serve as valuable predictive tools in drug discovery, allowing for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and further testing, thereby saving significant time and resources. qsartoolbox.org

Biological and Pharmacological Research Applications

Structure-Activity Relationships (SAR) of Dinitroindazole Derivatives

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core. nih.gov In the case of dinitroindazole derivatives, both the location of the nitro groups and the presence of other substituents play a crucial role in defining their pharmacological profiles.

The position of the nitro group on the indazole ring is a critical determinant of a compound's biological activity. While direct comparative studies on all dinitroindazole isomers are limited, research on various nitro-substituted heterocycles provides valuable insights. For instance, studies on nitro-substituted benzimidazoles, a related heterocyclic system, have shown that the position of the nitro group (e.g., 5-nitro vs. 6-nitro) can lead to different regioisomers with varying biological activities. nih.gov

In the context of indazoles, research has been conducted on mono-nitroindazoles. For example, 5-nitroindazole (B105863) derivatives have been synthesized and evaluated for their antitumor activity. researchgate.net Similarly, derivatives of 6-nitroindazole (B21905) have also been investigated for their biological properties, including anticancer effects. researchgate.net The presence of a nitro group at the 7-position of the indazole ring has been shown to be important for the inhibitory properties of certain indazole derivatives against nitric oxide synthase isoforms. nih.gov These findings collectively suggest that the electronic and steric effects conferred by the nitro groups at the 5- and 6-positions of the indazole ring in 5,6-Dinitro-1H-indazole are likely to be a key factor in its specific biological activity profile.

The pharmacological profile of dinitroindazole derivatives can be further modulated by the introduction of various substituents at different positions of the indazole nucleus. nih.gov For instance, the synthesis of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole demonstrates that the N1 position of the indazole ring can be functionalized. nih.gov Such modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Studies on other indazole series have provided insights into how different substituents affect anticancer activity. For example, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent on the benzene (B151609) ring at the C-5 position had a significant effect on the anti-proliferative activity against the Hep-G2 human hepatoma cell line. nih.gov Specifically, derivatives with fluoro substituents showed potent activity. nih.gov This highlights the potential for fine-tuning the biological activity of the this compound scaffold through systematic medicinal chemistry efforts.

Pharmacological Activities of this compound and Analogues

Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. pnrjournal.comresearchgate.net The focus of this section is on the anticancer and antitumor activities of this compound and its structurally related analogues.

The anticancer potential of the indazole core is well-established, with several indazole-based drugs approved for clinical use. pnrjournal.com Research into nitro-substituted indazoles has further underscored their promise as anticancer agents. researchgate.netresearchgate.net While specific studies on the anticancer activity of this compound are not extensively reported, research on structurally similar compounds, such as 5,6-disubstituted 1(2)H-indazole-4,7-diones, has demonstrated significant antitumor activity. nih.gov In one study, a series of these compounds were synthesized and tested against Ehrlich ascites carcinoma, with several derivatives showing significant inhibition of tumor growth. nih.gov

One of the key mechanisms through which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly tyrosine kinases. biotech-asia.org Tyrosine kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. biotech-asia.org The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment that can interact with the ATP-binding site of tyrosine kinases. nih.gov Several clinically approved indazole-based anticancer drugs, such as Axitinib and Pazopanib, function as tyrosine kinase inhibitors. pnrjournal.com While the specific molecular targets of this compound have yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it may also function through a similar mechanism.

The cytotoxic activity of indazole derivatives has been evaluated against a variety of human cancer cell lines. For instance, novel indazole analogues of curcumin (B1669340) have been tested against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and WiDr (colorectal carcinoma) cell lines, with some compounds showing notable activity, particularly against WiDr cells. japsonline.com Another study on 1H-indazole-3-amine derivatives reported inhibitory activity against A549 (lung carcinoma), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cell lines. nih.gov

While specific data for this compound is limited, the following table summarizes the cytotoxic activity of some related nitro-indazole derivatives against various cancer cell lines, providing an indication of the potential of this class of compounds.

| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Indazole analogue of curcumin (3b) | MCF-7 | Breast Adenocarcinoma | >45.97 |

| Indazole analogue of curcumin (3d) | HeLa | Cervical Cancer | >46.36 |

| Indazole analogue of curcumin (3b) | WiDr | Colorectal Carcinoma | 27.20 |

| 1H-indazole-3-amine derivative (6o) | A549 | Lung Carcinoma | >20 |

| 1H-indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 |

| 1H-indazole-3-amine derivative (6o) | PC-3 | Prostate Cancer | >20 |

| 1H-indazole-3-amine derivative (6o) | Hep-G2 | Hepatoma | >20 |

Antimicrobial and Antifungal Properties

Nitroindazole derivatives have demonstrated notable activity against various microbial and fungal pathogens. Research has explored their potential as novel therapeutic agents to combat infectious diseases.

New derivatives of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole have been synthesized and evaluated for their antibacterial properties. nih.gov Specifically, compounds 12a and 13b in one study exhibited Minimum Inhibitory Concentration (MIC) values of 250 and 62.5 μg/mL, respectively, against Neisseria gonorrhoeae. nih.gov These compounds showed no hemolytic activity in human red blood cells, indicating a degree of selectivity. nih.gov

In the realm of antifungal research, 5-nitro indazole acetamides have been designed and synthesized. researchgate.net Certain derivatives demonstrated significant zones of inhibition and MIC values of 50 μg/mL against both Aspergillus niger and Candida albicans, which were comparable to the standard antifungal drug, Fluconazole. researchgate.net The study suggested that substitutions with methyl, ethyl, methoxy, and morpholine (B109124) groups on the indazole core contributed to these antifungal and antitubercular activities. researchgate.net The fungistatic profile of some derivatives was also noted, along with their ability to promote the aggregation of fungal cells, suggesting an interaction with the cell wall. researchgate.net

Table 1: Antimicrobial and Antifungal Activity of Selected Nitroindazole Derivatives

| Compound/Derivative | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (12a) | Neisseria gonorrhoeae | 250 μg/mL | nih.gov |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (13b) | Neisseria gonorrhoeae | 62.5 μg/mL | nih.gov |

| 5-Nitro indazole acetamides | Aspergillus niger | 50 μg/mL | researchgate.net |

| 5-Nitro indazole acetamides | Candida albicans | 50 μg/mL | researchgate.net |

Anti-inflammatory Effects

The anti-inflammatory potential of indazole derivatives has been a significant area of investigation, with studies pointing towards the inhibition of key inflammatory mediators.

Research has shown that indazole and its derivatives, such as 6-nitroindazole, possess potential anti-inflammatory action. nih.gov A study exploring these effects found that 6-nitroindazole produced a maximum of 71.36 ± 0.56 percent inhibition of inflammation at a dose of 100 mg/kg in an animal model. nih.gov The anti-inflammatory effect of these compounds is believed to be linked to the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals. nih.gov In vitro assays demonstrated that various indazoles exerted a significant inhibitory action on cyclooxygenase, with IC50 values to inhibit COX-2 ranging from 12.32 to 23.42 μM. nih.gov Among the tested compounds, 5-aminoindazole (B92378) showed the highest activity in inhibiting COX-2. nih.gov

Neuroprotective Activities and Central Nervous System (CNS) Effects

Indazole derivatives have been explored for their effects on the central nervous system, with some compounds showing promise in neuroprotection.

One study investigated the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease induced by MPTP. nih.gov The results indicated that 6-hydroxy-1H-indazole reduced the loss of dopaminergic neurons, increased dopamine (B1211576) concentration, and enhanced the expression of tyrosine hydroxylase. nih.gov It also mitigated behavioral damage and the level of phosphor-tau in the animal model. nih.gov These findings suggest that the neuroprotective effects of 6-hydroxy-1H-indazole may be associated with the inactivation of tau, positioning it as a potential candidate for further research in Parkinson's disease. nih.gov

A significant mechanism underlying the neuroprotective and other pharmacological effects of nitroindazoles is their ability to inhibit nitric oxide synthase (NOS) isoforms.

Various nitro-substituted indazoles have been shown to be potent inhibitors of NOS. One study reported that 5-nitroindazole and 6-nitroindazole inhibit Ca(2+)-calmodulin-dependent nitric oxide synthase from bovine brain with IC50 values of 1.15 mM and 40 μM, respectively. nih.gov For the inducible NOS from murine macrophages, the IC50 values for 5-nitroindazole and 6-nitroindazole were 240 μM and 56 μM, respectively. nih.gov Another study found that 7-nitroindazole (B13768) is a potent and competitive inhibitor of rat brain NOS in vitro and also demonstrates inhibitory activity in various brain regions in vivo. bohrium.comnih.gov The nitration of the indazole ring at positions 5, 6, and 7 was found to result in a progressive increase in inhibitory potency. bohrium.com

Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Nitroindazole Derivatives

| Compound | NOS Isoform | IC50 Value | Reference |

|---|---|---|---|

| 5-Nitroindazole | Bovine Brain (constitutive) | 1.15 mM | nih.gov |

| 6-Nitroindazole | Bovine Brain (constitutive) | 40 μM | nih.gov |

| 5-Nitroindazole | Murine Macrophage (inducible) | 240 μM | nih.gov |

| 6-Nitroindazole | Murine Macrophage (inducible) | 56 μM | nih.gov |

| 7-Nitroindazole | Rat Cerebellar NOS | 0.9 ± 0.1 μM | bohrium.com |

Antiparasitic and Antileishmanial Potency

Nitroindazole derivatives have emerged as promising candidates in the search for new antiparasitic and antileishmanial agents.

In vitro studies have demonstrated the potential of 5-nitroindazole derivatives against protozoal parasites. nih.gov A series of twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis. nih.govnih.gov Several of these compounds showed a high selectivity index and low inhibitory concentrations. nih.govnih.gov The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, had a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM against amastigotes and a selectivity index of 875. nih.govnih.gov

Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity against Leishmania major, with one compound reported as a promising growth inhibitor. bg.ac.rs Molecular docking studies suggested that these compounds bind with high stability to the Leishmania trypanothione (B104310) reductase enzyme. bg.ac.rs

Table 3: Antileishmanial Activity of Nitroindazole Derivatives

| Compound/Derivative | Target Organism | Activity Metric (IC50) | Selectivity Index | Reference |

|---|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | 0.46 ± 0.01 µM | 875 | nih.govnih.gov |

| 3-chloro-6-nitro-1H-indazole derivative (compound 13) | Leishmania major | Promising growth inhibitor | - | bg.ac.rs |

Other Reported Biological Activities (e.g., Anti-HIV)

The therapeutic potential of indazole derivatives extends to other areas, including antiviral research. While research directly on this compound is not extensively detailed, the broader class of indazoles has been investigated for anti-HIV activity. nih.govnih.gov A new oxazole (B20620) scaffold, which can be related to the indazole structure, has shown promising results in HIV-1 inhibition. nih.gov One particular analog demonstrated an EC50 of 0.42 μM. nih.gov To address solubility issues with these compounds, potential prodrugs of indazoles have been developed, with an N-acyloxymethyl analogue showing increased aqueous solubility and susceptibility to enzymatic hydrolysis. nih.gov

Molecular Docking and Target Identification

Molecular docking serves as a critical computational tool in medicinal chemistry for predicting the binding orientation of a small molecule, such as this compound, to its macromolecular target. This technique is instrumental in elucidating the interaction between a ligand and the active site of a protein, thereby aiding in target identification and the rational design of new therapeutic agents. For the indazole scaffold, molecular docking studies have been pivotal in identifying potential biological targets and understanding structure-activity relationships (SAR).

Research on various indazole derivatives has demonstrated their potential to interact with a range of biological targets implicated in cancer. For instance, docking studies have been performed to evaluate the binding of novel indazole analogs to protein kinases and other cancer-related proteins. researchgate.netjocpr.com These computational analyses predict the binding energies and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. researchgate.net

One study focused on newly synthesized indazole analogs and their docking into the active site of a protein with PDB ID: 2ZCS, revealing significant binding energies and interactions with key residues like Tyr248, Lys273, Val268, and Arg171. researchgate.net Similarly, other research has explored the interaction of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR), both of which are significant targets in oncology. jocpr.comjocpr.com The results from these studies can guide the synthesis of more potent and selective inhibitors. For example, a derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed a particularly high binding interaction with the MDM2 receptor. jocpr.com

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the existing research on analogous compounds provides a strong foundation for future investigations. The dinitro substitution on the indazole ring is expected to significantly influence its electronic properties and potential for molecular interactions, making it a candidate for docking studies against a variety of therapeutic targets.

| Indazole Derivative Class | Protein Target (PDB ID, if applicable) | Key Interacting Amino Acid Residues | Potential Therapeutic Area |

|---|---|---|---|

| Aryl-based Indazole Analogs | Protein Kinase (2ZCS) | Tyr248, Lys273, Val268, Arg171 | Anticancer |

| 1-trityl-5-azaindazole derivatives | MDM2-p53 | GLN72, HIS73 | Anticancer |

| 1-trityl-5-azaindazole derivatives | Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | Anticancer |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | Fibroblast Growth Factor Receptor (FGFR) | Not specified | Anticancer |

Drug Discovery and Development Potential

The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screening campaign, which shows desired biological activity. biobide.com This hit is then developed into a "lead" compound, a molecule that has promising therapeutic potential but requires modification to improve its properties. biobide.comdanaher.com Lead optimization is the iterative process where medicinal chemists systematically modify the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET). danaher.com

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, making its derivatives promising candidates for lead identification. pharmablock.com The process of optimizing an indazole-based lead compound involves making targeted chemical modifications to explore the structure-activity relationship (SAR). danaher.com This could involve adding or modifying substituents at various positions on the indazole ring system to improve target binding and drug-like properties. domainex.co.uk

For example, a high-throughput screening identified a 5-phenyl-indazole derivative as an antagonist of the transient receptor potential A1 (TRPA1) ion channel. nih.gov Subsequent lead optimization efforts focused on this scaffold. Medicinal chemists established the SAR around the indazole ring, discovering that specific substitutions, such as a trifluoromethyl group on the phenyl ring and various groups at the 6-position of the indazole, significantly improved the compound's in vitro activity. nih.gov This optimization process led to the identification of a potent and selective TRPA1 antagonist with improved oral bioavailability and robust in vivo activity in pain models. nih.gov

Another example involves the optimization of 1,4-azaindoles as antimycobacterial agents. nih.gov Although the initial lead compounds showed excellent potency, they suffered from high metabolic turnover. The lead optimization campaign successfully produced metabolically stable compounds with a robust pharmacokinetic profile, demonstrating efficacy in a chronic tuberculosis infection model. nih.gov These examples highlight a viable pathway for the development of novel drugs based on the indazole core, a strategy that could be applied to derivatives of this compound to explore their therapeutic potential.

The indazole core is a key feature in several approved drugs and clinical candidates, underscoring the clinical relevance of this heterocyclic system. researchgate.net Derivatives of indazole have been investigated for a wide array of therapeutic applications, including cancer, inflammation, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.net The versatility of the indazole scaffold allows for its functionalization to achieve selective activity against various biological targets. nih.gov

In the realm of oncology, indazole derivatives have shown significant promise. For instance, Axitinib is an indazole-containing drug approved for the treatment of renal cell carcinoma. pharmablock.com Pazopanib is another example used to treat renal cell carcinoma and soft tissue sarcoma. pharmablock.com The anticancer potential of the indazole structure is often linked to its ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. nih.gov

Furthermore, research into nitro-indazole derivatives has revealed potential applications in treating neglected tropical diseases. A study on 3-alkoxy-1-benzyl-5-nitroindazole derivatives demonstrated significant in vivo antileishmanial activity in a mouse model of cutaneous leishmaniasis. mdpi.com One compound, in particular, showed therapeutic efficacy comparable to the standard drug amphotericin B, significantly reducing lesion size and parasite load. mdpi.com This highlights the potential of the nitro-indazole scaffold as a starting point for developing new treatments for parasitic infections.

While the specific clinical applications of this compound have yet to be established, the broad spectrum of biological activities exhibited by related indazole compounds suggests several promising avenues for future research. nih.govnih.gov Its unique electronic structure, conferred by the two nitro groups, could lead to novel mechanisms of action and therapeutic profiles, warranting further investigation into its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Analytical Methodologies in Research and Development

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental tool for the separation and purification of 5,6-Dinitro-1H-indazole from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a precise method for the analysis of this compound. A reverse-phase (RP) HPLC method has been established for its separation. google.com This technique can be scaled from analytical to preparative separation for isolating impurities. rsc.org The method is also suitable for pharmacokinetic studies. google.comrsc.org For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. google.comrsc.org The use of columns with smaller 3 µm particles is an option for faster Ultra-Performance Liquid Chromatography (UPLC) applications. google.comrsc.org

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Not specified, but UV detection is common for nitroaromatic compounds |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

Column chromatography is a widely used technique for the purification of indazole derivatives. In the synthesis of related compounds, such as 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, silica (B1680970) gel flash column chromatography is employed to purify the crude product. ijpsonline.com In this specific purification, dichloromethane (B109758) was used as the eluting solvent. ijpsonline.com

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for qualitative analysis. minia.edu.eg It is ideal for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for a larger-scale separation via column chromatography. minia.edu.egmdpi.com For the analysis of organic compounds like nitroindazoles, silica gel plates are commonly used. nih.gov The separation is based on the differential adsorption of the compounds to the silica gel stationary phase as a mobile phase moves up the plate. nih.gov While specific TLC conditions for this compound are not detailed in the available research, this standard technique is a fundamental part of its synthetic and analytical workflow.

Electrochemical Studies of Nitroindazole Reduction

While specific electrochemical studies focusing exclusively on this compound are not prominently documented, the electrochemical behavior of nitroaromatic compounds is well-established. The nitro group (-NO₂) is electroactive and can be reduced at a dropping mercury electrode (DME) or other suitable working electrodes. ijpsonline.comminia.edu.eg

The reduction process for nitro-containing drugs is typically dependent on the pH of the solution, with the reduction potentials shifting to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction. ijpsonline.com For many nitroaromatic compounds, the reduction of the nitro group is an irreversible process involving four electrons and four protons in acidic media to form the corresponding hydroxylamine (B1172632) derivative. ijpsonline.com

Given the presence of two nitro groups, this compound is expected to be readily analyzable by techniques such as polarography or cyclic voltammetry. minia.edu.egslideshare.net These methods could be used to determine its concentration in various samples and to study the mechanism of its reduction.

Application as Aldehyde Labeling Reagents

The use of this compound as a labeling or derivatizing reagent for aldehydes and ketones is not described in the reviewed scientific literature. The reaction of nitroindazoles with formaldehyde (B43269) has been studied, but this research focuses on the mechanism of N-substitution on the indazole ring rather than on an analytical application for labeling aldehydes.